1,5-Dimethyl-1H-pyrazole-3,4-diamine
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Overview
Description
1,5-Dimethyl-1H-pyrazole-3,4-diamine, with the molecular formula
C5H8N2
, is a heterocyclic organic compound. It consists of a pyrazole ring with two methyl groups at positions 1 and 5. The compound’s systematic IUPAC name is 1,5-dimethylpyrazole .Preparation Methods
Synthetic Routes: 1,5-Dimethylpyrazole can be synthesized through various methods, including cyclization reactions. One common approach involves the reaction of 1,5-diaminopentane (or its derivatives) with hydrazine hydrate. The cyclization process forms the pyrazole ring, resulting in the desired compound.
Reaction Conditions: The reaction typically occurs under reflux conditions using a suitable solvent (such as ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the cyclization. The reaction temperature and duration depend on the specific synthetic route.
Industrial Production: While industrial-scale production methods may vary, the synthesis of 1,5-dimethylpyrazole often involves cost-effective and scalable processes. These methods ensure efficient production for various applications.
Chemical Reactions Analysis
1,5-Dimethylpyrazole participates in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of the compound.
Substitution: Substitution reactions at the nitrogen atoms can modify the substituents on the pyrazole ring.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or acyl chlorides.
Major Products: The specific products formed depend on the reaction conditions and reagents used. These products find applications in diverse fields.
Scientific Research Applications
1,5-Dimethylpyrazole has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: Employed in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound’s mechanism of action varies based on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
1,5-Dimethylpyrazole stands out due to its unique combination of substituents. Similar compounds include 1,3-dimethylpyrazole and 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride .
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1,5-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-3-4(6)5(7)8-9(3)2/h6H2,1-2H3,(H2,7,8) |
InChI Key |
XDAHPIIGQGPNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)N)N |
Origin of Product |
United States |
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